molecular formula C20H12ClNO4S B2701994 3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-chlorobenzoate CAS No. 637747-15-0

3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-chlorobenzoate

Cat. No.: B2701994
CAS No.: 637747-15-0
M. Wt: 397.83
InChI Key: ABDZPBFWZTZLKA-UHFFFAOYSA-N
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Description

3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-chlorobenzoate is a complex organic compound that features a combination of thiazole, chromone, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-chlorobenzoate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the chromone core, followed by the introduction of the thiazole ring, and finally, the esterification with 2-chlorobenzoic acid. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of high-throughput screening methods can also aid in identifying the best reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-chlorobenzoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: It can be utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its application, such as its role as an antimicrobial agent or a therapeutic compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl benzoate
  • 3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobenzoate
  • 3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl 3-chlorobenzoate

Uniqueness

3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl 2-chlorobenzoate is unique due to the specific positioning of the 2-chlorobenzoate group, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties, such as enhanced binding affinity to certain targets or improved stability under specific conditions.

Properties

IUPAC Name

[3-(4-methyl-1,3-thiazol-2-yl)-2-oxochromen-7-yl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO4S/c1-11-10-27-18(22-11)15-8-12-6-7-13(9-17(12)26-20(15)24)25-19(23)14-4-2-3-5-16(14)21/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDZPBFWZTZLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CC=C4Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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